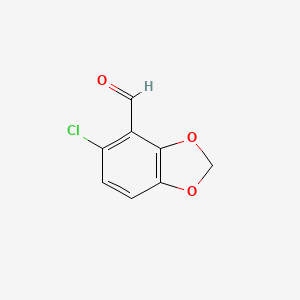

5-Chloro-1,3-benzodioxole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-1,3-benzodioxole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

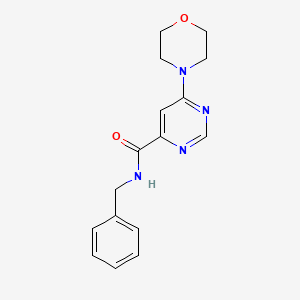

Synthesis of Heterocyclic Compounds

One of the primary applications of 5-Chloro-1,3-benzodioxole-4-carbaldehyde derivatives is in the synthesis of heterocyclic compounds. For example, the compound has been used in the preparation of reduced 3,4'-bipyrazoles from a simple pyrazole precursor. This process involves a sequence of reactions leading to the formation of various chalcones, which then undergo cyclocondensation to produce reduced bipyrazoles. These compounds exhibit significant delocalization of charge and can form complex supramolecular assemblies through hydrogen bonding, indicating their potential in materials science and supramolecular chemistry (Cuartas et al., 2017).

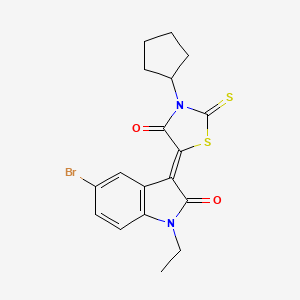

Advanced Organic Synthesis Techniques

Another study highlights the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives as anticancer, DNA binding, and antibacterial agents. This research emphasizes a green and efficient one-pot synthesis method that is microwave-assisted, showcasing the compound's role in facilitating environmentally friendly chemical synthesis processes. The study found specific derivatives that demonstrated significant anticancer and antibacterial activities, as well as DNA binding potential, suggesting the compound's utility in the development of new pharmaceutical agents (Gupta et al., 2016).

Molecular Rearrangements and Chemical Transformations

This compound also plays a crucial role in studies exploring molecular rearrangements and chemical transformations. For instance, research on the synthesis and thermolysis of 5-azido-4-formyloxazoles from corresponding chloro aldehydes has shed light on the stability and reactivity of these compounds, contributing to our understanding of azide chemistry and its potential applications in synthesizing novel organic molecules (L'abbé et al., 1993).

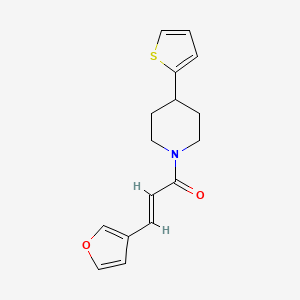

Biological Activity and Pharmacological Potential

In addition to its role in chemical synthesis, this compound derivatives have been investigated for their biological activities. The identification of a novel human constitutive androstane receptor (CAR) agonist showcases the potential of these compounds in elucidating the molecular mechanisms underlying the human body's response to xenobiotic stress and in identifying CAR target genes, which could have implications for drug discovery and toxicology (Maglich et al., 2003).

Mécanisme D'action

Target of Action

Benzodioxole derivatives, which include this compound, are known to possess a broad spectrum of activities .

Mode of Action

Benzodioxole derivatives have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .

Biochemical Pathways

Benzodioxole derivatives have been associated with antitumor and antiparasitic activities, suggesting they may impact related biochemical pathways .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-1,3-benzodioxole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFXYEJXCPDMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)

![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)

![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)

![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)

![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)